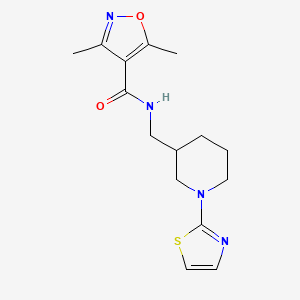
(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one, also known as QMQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. QMQ has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The quinoxalin-6-yl)acryloyl moiety, similar to structures studied in derivatives like 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), has been evaluated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Investigations into the corrosion inhibition mechanisms involve weight loss measurement, potentiodynamic polarization measurement (PDP), electrochemical impedance spectroscopy, SEM/EDS, and theoretical methods. These studies indicate the potential of quinoxaline derivatives as mixed-type inhibitors, with inhibition efficiencies increasing with concentration and demonstrating adherence to the Langmuir isotherm model for adsorption (Khattabi et al., 2019).
Anticancer Activity
Quinoxalin-6-yl acryloyl derivatives have shown promise in the field of oncology, particularly in the treatment of prostate cancer. A series of quinolinyl acrylate derivatives demonstrated significant efficacy against human prostate cancer cells both in vitro and in vivo, affecting cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic activity, and MMP-9 activity. The studies highlight the multi-target efficacy of these derivatives and their potential therapeutic applications in treating prostate cancer (Rodrigues et al., 2012).
Antimicrobial and Antitubercular Activities
Quinoxalinone derivatives, including those structurally related to (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one, have been researched for their antimicrobial properties. Compounds synthesized from quinoxaline-2,3(1H,4H)-dione have shown significant antimicrobial activity, including antitubercular effects against Mycobacterium tuberculosis H(37)Rv and notable antibacterial and antifungal activities. These findings underscore the potential of quinoxaline derivatives in developing new antimicrobial agents (Ramalingam et al., 2010).
Eigenschaften
IUPAC Name |
1-methyl-4-phenyl-3-[(E)-3-quinoxalin-6-ylprop-2-enoyl]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c1-30-23-10-6-5-9-20(23)25(19-7-3-2-4-8-19)26(27(30)32)24(31)14-12-18-11-13-21-22(17-18)29-16-15-28-21/h2-17H,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTZSQSIGKLROG-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)C=CC3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2645452.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)
![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)

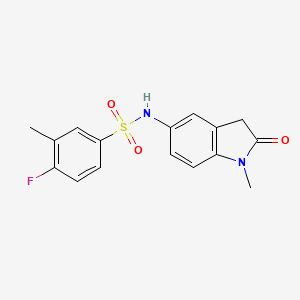
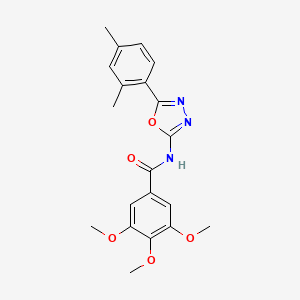
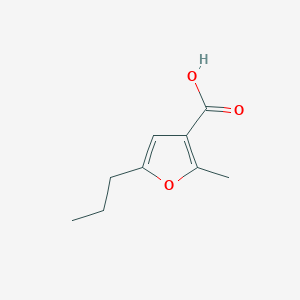
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
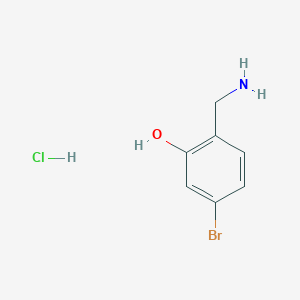
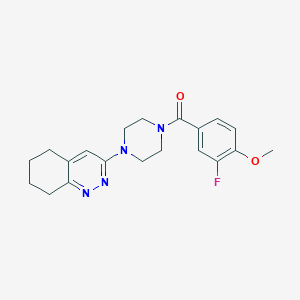
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
